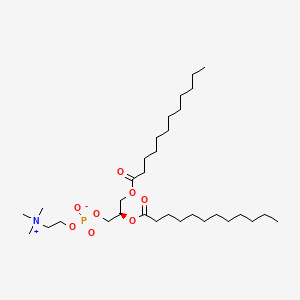

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dilauroyl-sn-glycero-3-phosphocholine chemical properties

An In-Depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Abstract

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated, short-chain glycerophospholipid increasingly utilized in biophysical research, membrane protein studies, and advanced drug delivery systems. Its defining characteristic—two 12-carbon lauric acid chains—results in a low phase transition temperature, conferring a fluid, liquid-crystalline state at physiological and ambient temperatures.[1] This property allows for the formation of uniquely thin and permeable model membranes, making DLPC an invaluable tool for investigating lipid-protein interactions, membrane dynamics, and hydrophobic mismatch.[1][2][3] This guide provides a comprehensive overview of DLPC's core chemical properties, explores its behavior in self-assembled systems like bilayers and liposomes, details its critical applications, and provides field-proven experimental protocols for its use.

Introduction to a Versatile Phospholipid

DLPC, a member of the phosphatidylcholine (PC) family, is an amphiphilic molecule composed of a hydrophilic phosphocholine headgroup and two hydrophobic lauroyl tails attached to a glycerol backbone.[1] Unlike its more common long-chain counterparts such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), DLPC's relatively short 12-carbon acyl chains prevent tight packing.[1] This structural feature is directly responsible for its very low gel-to-liquid crystalline phase transition temperature (Tm), which is the primary driver for its selection in a variety of research applications.[1][4] It serves not only as a structural component in model systems but also as an active signaling molecule in various biological contexts, including the modulation of apoptosis and insulin sensitivity.[1][5]

Core Physicochemical Properties

The functional utility of DLPC is rooted in its distinct chemical and physical characteristics. These properties dictate its self-assembly behavior, its interaction with other molecules, and its suitability for specific applications. A summary of these core properties is presented below.

Table 1: Physicochemical Properties of DLPC

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₆₄NO₈P | [1] |

| Molecular Weight | 621.8 g/mol | [1][6] |

| Synonyms | 12:0 PC, PC(12:0/12:0) | |

| Appearance | White Powder | |

| Phase Transition Temp. (Tm) | -2 °C to -1 °C | [4][7] |

| Hydrophobic Bilayer Thickness | ~3.0 nm | [8] |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); forms liposomes in aqueous buffers. | [9][10][11] |

| Storage Temperature | -20°C (as powder) |

Self-Assembly and Membrane Biophysics

DLPC's amphiphilic nature drives its spontaneous self-assembly into ordered structures in aqueous environments, most notably lipid bilayers, which can form vesicles known as liposomes.[1][12]

Formation of Thin, Fluid Bilayers

Due to its low phase transition temperature of approximately -1°C, DLPC bilayers are in a highly fluid, liquid-crystalline state under standard experimental conditions.[1][7] This fluidity, combined with the short acyl chains, results in membranes that are significantly thinner and more permeable than those formed from longer-chain lipids like DPPC.[8][12] This makes DLPC an ideal component for creating model membranes to study phenomena where bilayer thickness is a critical variable, such as the effect of hydrophobic mismatch on the function and conformation of transmembrane proteins.[1][3] Studies have demonstrated that in these thinner DLPC membranes, molecules like cholesterol do not integrate in the canonical upright position but instead reside more towards the bilayer's midplane.[1][3]

Caption: Self-assembly of amphiphilic DLPC into a lipid bilayer.

Applications in Research and Development

The unique properties of DLPC have led to its widespread adoption in several key areas of scientific research.

Model Membranes and Lipid-Protein Interactions

DLPC is frequently used to create artificial membranes to investigate the fundamental properties of biological membranes.[1][12] By mixing DLPC with longer-chain saturated lipids like DSPC, researchers can generate phase-separated bilayers containing both fluid and gel-phase domains.[8] This allows for the study of lipid raft formation, membrane heterogeneity, and the preferential partitioning of proteins into specific lipid environments.[7][8]

Membrane Protein Solubilization in Nanodiscs

For structural and functional studies, membrane proteins must be extracted from their native environment and solubilized. Nanodiscs—small patches of lipid bilayer encircled by a "belt" of membrane scaffold proteins (MSPs)—provide a more native-like, detergent-free environment than traditional micelles.[9][13] DLPC is a common choice for nanodisc formation due to its stability and phase behavior, enabling the analysis of membrane proteins via techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR).[9]

Drug Delivery and Liposome Formulation

DLPC is an important component in the design of lipid-based nanoparticles (LNPs) and liposomes for drug delivery.[5][11][14][15][16][17] While its inherent leakiness can be a challenge for stable drug retention, this property can be leveraged to design "leaky" liposomes for controlled, passive drug release.[11] More commonly, it is mixed with other lipids (e.g., DPPC, cholesterol) to precisely modulate the fluidity, permeability, and phase transition temperature of the final liposomal carrier, thereby optimizing the drug release profile for a specific therapeutic application.[11]

Caption: Relationship between DLPC's structure, properties, and applications.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the preparation and characterization of DLPC-containing liposomes.

Protocol: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing uniformly sized liposomes.[10][11]

Materials:

-

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

-

Other lipids as required (e.g., cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)[11]

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve DLPC and any other lipids in the desired molar ratio in chloroform in a round-bottom flask.[10][11]

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask's inner wall.[11]

-

Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to ensure all residual organic solvent is removed.[9][11]

-

Hydration: Add the desired aqueous buffer to the flask. Hydrate the film by rotating the flask at room temperature (which is well above DLPC's Tm) for approximately 1 hour. This process forms a milky suspension of multilamellar vesicles (MLVs).[10][11]

-

Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane. Load the MLV suspension into one of the syringes.[10]

-

Sizing: Pass the suspension from one syringe to the other through the membrane. Repeat this process for an odd number of passes (e.g., 21 times) to ensure homogeneity.[11] The resulting suspension of large unilamellar vesicles (LUVs) should be significantly more translucent.

Caption: Workflow for liposome preparation by thin-film hydration and extrusion.

Protocol: Basic Characterization of Liposomes

After preparation, it is critical to characterize the liposomes to ensure they meet the required specifications for the intended application.[18]

1. Size and Polydispersity Index (PDI) Analysis:

-

Procedure: Dilute a small aliquot of the liposome suspension in buffer. Place in the DLS instrument to measure the hydrodynamic radius and the PDI.

-

Interpretation: For drug delivery, a particle size of 50-200 nm is often desired.[18] A PDI value below 0.3 indicates a homogenous and monodisperse population, which is essential for reproducible results.[18]

2. Surface Charge Analysis:

-

Technique: Zeta Potential Measurement.[18]

-

Procedure: Use a DLS instrument equipped with a zeta potential electrode to measure the electrophoretic mobility of the liposomes.

-

Interpretation: The zeta potential indicates the surface charge, which influences the stability of the liposome suspension. Highly charged particles (positive or negative) will repel each other, preventing aggregation.

3. Encapsulation Efficiency (for drug-loaded liposomes):

-

Technique: Separation of free drug from encapsulated drug.

-

Procedure: Use size exclusion chromatography or dialysis to separate the large, drug-loaded liposomes from the smaller, unencapsulated drug molecules.[11] Quantify the amount of drug in the liposome fraction (e.g., by disrupting the liposomes with a detergent and using HPLC or UV-Vis spectroscopy).

-

Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of DLPC and formulations derived from it.

-

Powder Form: DLPC powder should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation.

-

Liposome Suspensions: Aqueous suspensions of DLPC liposomes should be stored at 4°C to reduce lipid mobility, which minimizes vesicle fusion and aggregation.[10] Storage in buffers with a pH between 6.5 and 7.4 helps maintain stability.[10] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure. For long-term storage, lyophilization with a suitable cryoprotectant can be considered.[10]

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a foundational tool for researchers in membrane biophysics and drug delivery. Its short acyl chains confer a uniquely low phase transition temperature, resulting in thin, fluid, and permeable membranes at typical experimental temperatures. This allows for sophisticated studies of membrane protein dynamics, lipid domain formation, and the rational design of lipid nanoparticle systems. By understanding its core chemical properties and employing standardized protocols for its use, scientists can effectively leverage DLPC to advance our understanding of biological membranes and develop next-generation therapeutic carriers.

References

- The Biological Activity of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC): A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErcWroYG0_Wvi6kcIdgHd-yMZ-aMhj4bzXycny66Y6kQlBL-CQTj-pu01S5dw-EDhbZ0MI-Xz877RlzlQ4nJOn7agTtYrxSN8ZH8LaQUnmEmSFOpGUL2xx4TkBQ6ZUxrWPnevvBA4D2WpqI7JkFbQwjKBKAFy_Ir-dciETzKw2XTak5naErjcelDRiw5ydRPc6y5pAzeftf_FJVcyyNQWwLKWR8iozoeyxKySF9ol4mwOdxJEneKod]

- 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 18194-25-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_fB3uJHHeQaV1K3RImGboOsF6kIVKD6bVczX5kyaee_BsZiMgq6tcb37X7usQHGG-QIob99C56HLSCzLNxJK6Ghthruy7F_9NzJ_kDh9iVfcaIzua16uZ6wjqPzOUHMZVRW1qWxAmXG3QKWvs_hmvgj6lF9ILd2R5yKy21R2mQ==]

- 1,2-dilauroyl-sn-glycero-3-phosphocholine, 12:0 PC (DLPC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9vzhgClsOu_1bGdtG1iCRzpbnADijEFuJUNZ1RlX_KE9p0LMYqWNiSyD7-YA7OahhPEcE6sUukrijyEw_L5GM43kBplAW7Kxft_EICTtPIrrYuJjir1XWsJf2_kueAaSnsG56pEIZHugn5RDt-cYH_Nly-gcpz8ZuQGmEH8QS9nhJpyzgEp9rarM92MquNjrX6vc=]

- Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2711432/]

- Lipid bilayer properties with thickness increasing from DLPC to DPPC... [URL: https://www.researchgate.net/figure/Lipid-bilayer-properties-with-thickness-increasing-from-DLPC-to-DPPC-and-DOPC_tbl1_221927878]

- Application Notes and Protocols for Reconstitution of Membrane Proteins into 1,2-DLPC Nanodiscs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIFIOQXy22c0f1H6w3wVq9-mzi3N36XOVEPd5CI-VkqR7ak9y4LBorGPGUCmxWrot7LeZAv8o_I6ds87ozqAZZbwJ4TwJQfH2g4yRC2Z_FHorhZKq2SEHpJcOox1wwiSeBla3RPbo3rFyuMv5i7UvXXwBlKt6za04jS4vfk9X9NzS2X0MsakndMxPxTr4uwhqDNqDMLHraL2W7wPWYRMN2oDJD8gGhnxtmiCGJns1cP29PFuxLwDX-7zRcNQ8=]

- 1,2-DLPC (Synonyms: 1,2-Dilauroyl-sn-glycero-3-phosphocholine). [URL: https://www.medchemexpress.com/1-2-dlpc.html]

- Lipid bilayer thickness determines cholesterol's location in model membranes. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sm/c6sm01777k]

- Evidence for the Formation of Symmetric and Asymmetric DLPC-DAPC Lipid Bilayer Domains. [URL: https://www.karger.com/Article/FullText/353795]

- 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dilauroyl-sn-glycero-3-phosphocholine]

- Technical Support Center: Controlling 1,2-DLPC Liposome Size and Polydispersity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3y42d71TB74D1MvEIk0Kdlfb1KD4uXPKaSPW01r62fxNo0_RJCliHcDG6j8u8N65G-Hi1pmqBBzohJoSuvtHRIF5WCZ0TroT1KWsUrAiMlpZM_pR-hw7gxMle7bKQLx7rxJ8MzchrfxicVnJpvH7Q-r5I2vgckugXeAXkoSaOqG9cm9mRqwEwFAJQItfJIql4y1wAXPpGagUwrMmoglQBAVqgjt-NE2YXu9U=]

- Application of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) in Nanomedicine and Drug Delivery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtmB6DKNRbZnjz6mTihtG_7H_NtLHXZTsT3W4WFgFPINRWmUA0r8PXoNaPB_TdWNwsDbWCMiR7KKiTwz1c0qq79zKh044TY-c1ZEUxRcHsCvUuWpK1dOWJxHIZbHzBfqh_AGKP5cUJNK5iCmO2Cb30jq7a3OIWM3o_mnvUoA8BiMO28QC8C7UUFu22BYWJoq_e3hW7hL9pDtSlqSowcuaOaNvNar8MLSpEs8ypPHR24_2IeavBuRCx4V1MEzGv7xCk]

- Phase Transition Temperatures for Glycerophospholipids. [URL: https://avantilipids.com/tech-support/physical-properties/phase-transition-temps]

- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [URL: https://www.mdpi.com/1999-4923/15/2/398]

- Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A2A Receptor as a Case Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700445/]

- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. [URL: https://www.preprints.org/manuscript/202408.0531/v1]

- Applications of Lipid-based Nanocarriers for Parenteral Drug Delivery. [URL: https://www.researchgate.net/publication/357531766_Applications_of_Lipid-based_Nanocarriers_for_Parenteral_Drug_Delivery]

- Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. [URL: https://pubmed.ncbi.nlm.nih.gov/8889154/]

- Section 7: Handling and Storage. [URL: https://www.osha.

- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVaXmz4A6lQqqErC-4qW2_eXBYk2mDEZN0QOXyo9aZG9ebqoqdAh18pMz62_MWBzzGr6xmAzYCX957U3xDOf3wJRs461AvkBPqLQI0PD28jt-jXjrRss4BxbnlhEsPXJ0nVqw2HkTeSPdwFZ-fGDXNgnF6xkTOlXjSz-68BLi2RUq8Kacics1LGzeKQX3HOuQ9IgN8AtnK9IdrdEuTOw0z1L6CC3Sj4XaPKeG9RbDMzZUTTqZYDZRU5_74OlY2Jh0=]

- Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). [URL: https://www.mdpi.com/1999-4923/13/11/1959]

- Lipid-based nanoparticles as drug delivery carriers for cancer therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003460/]

- Annex L - Safe keeping, storage, and transportation. [URL: https://ddb.gov.

- Applications of Lipid-based Nanocarriers for Parenteral Drug Delivery. [URL: https://pubmed.ncbi.nlm.nih.gov/34983336/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 18194-25-7 [chemicalbook.com]

- 13. Probing Membrane Protein Assembly into Nanodiscs by In Situ Dynamic Light Scattering: A2A Receptor as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of Lipid-based Nanocarriers for Parenteral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. mdpi.com [mdpi.com]

The Biophysical Architect: A Technical Guide to the Physical Characteristics of DLPC

Foreword: Understanding the Building Blocks of Innovation

In the intricate world of lipid science, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) emerges as a phospholipid of significant interest. Its unique physical characteristics, dictated by its relatively short saturated acyl chains, position it as a versatile tool in the design and engineering of lipid-based systems for drug delivery, membrane biophysics research, and nanotechnology. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core physical properties of DLPC. We will delve not only into the "what" – the quantitative data – but also the "why" and "how," offering insights into the experimental methodologies that underpin our understanding of this fascinating molecule. Our approach is rooted in scientific integrity, aiming to equip you with the foundational knowledge to confidently and effectively utilize DLPC in your research endeavors.

The Molecular Identity of DLPC: A Structural Overview

DLPC is a glycerophospholipid, a class of lipids that forms the fundamental framework of biological membranes.[1] Its structure consists of a glycerol backbone esterified to two lauric acid molecules at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. Lauric acid is a saturated fatty acid with 12 carbon atoms. This seemingly simple molecular architecture gives rise to a unique set of physical properties that distinguish DLPC from its longer-chain counterparts like DPPC (dipalmitoylphosphatidylcholine) and DSPC (distearoylphosphatidylcholine).

The amphiphilic nature of DLPC, with its hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, is the cornerstone of its self-assembling behavior in aqueous environments, leading to the formation of structures such as micelles and liposomes.[2][3]

Core Physical Characteristics of DLPC

The utility of DLPC in various scientific applications is directly linked to its distinct physical and thermodynamic properties. These parameters govern its behavior in solution and as a component of larger assemblies.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₄NO₈P | [1] |

| Molecular Weight | 621.8 g/mol | [1] |

| CAS Number | 18194-25-7 | [1] |

| Main Phase Transition Temperature (Tm) | -1°C to -2°C | |

| Bilayer Thickness | ~3.0 nm | |

| Critical Micelle Concentration (CMC) | Not definitively reported; expected to be in the micromolar range | [4] |

| Area per Molecule | Varies with surface pressure and temperature | [5][6][7] |

The Gel-to-Liquid Crystalline Phase Transition (Tm): A Gateway to Fluidity

The main phase transition temperature (Tm) is a critical parameter that defines the fluidity of a lipid bilayer. It is the temperature at which the lipid assembly transitions from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid crystalline phase (Lα). For DLPC, the Tm is approximately -1°C to -2°C. This low Tm is a direct consequence of its short 12-carbon acyl chains, which have weaker van der Waals interactions compared to longer-chain lipids.

This characteristic is of paramount importance in the formulation of liposomes and other lipid nanoparticles. At physiological temperatures (around 37°C), DLPC exists in a highly fluid state. This fluidity can be harnessed to create more dynamic and permeable membranes, which can be advantageous for certain drug delivery applications where enhanced release kinetics are desired.

Bilayer Thickness: A Dimension of Influence

The length of the acyl chains directly influences the thickness of the lipid bilayer. Due to its shorter lauroyl chains, DLPC forms significantly thinner bilayers compared to lipids with longer chains. The thickness of a pure DLPC bilayer is approximately 3.0 nm. This is in contrast to the thicker bilayers formed by DSPC (disteroylphosphatidylcholine, C18:0), which are around 4.7 nm. This ability to form thinner membranes makes DLPC a valuable tool for studying the influence of membrane thickness on the function of membrane-embedded proteins and for creating more compact nanocarriers.

Critical Micelle Concentration (CMC): The Onset of Self-Assembly

The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form in an aqueous solution.[8] For phospholipids, this property is crucial for understanding their behavior at low concentrations and for applications where micellar structures are desired.

Area per Molecule: A Measure of Packing Density

The area per molecule is a measure of the lateral space occupied by a single lipid molecule within a monolayer or bilayer. This parameter is highly dependent on the phase state of the lipid, the lateral pressure, and the temperature. In the more fluid liquid-crystalline phase, the area per molecule is larger than in the tightly packed gel phase.

While a single value for the area per molecule of DLPC cannot be provided without specifying the experimental conditions, it can be determined from pressure-area isotherms generated using a Langmuir-Blodgett trough. As a general principle, due to its shorter acyl chains, DLPC will exhibit a larger area per molecule in the liquid-crystalline phase compared to longer-chain saturated phospholipids at the same reduced temperature (T/Tm).

Experimental Methodologies for Characterizing DLPC

A robust understanding of DLPC's physical characteristics is built upon a foundation of precise experimental measurements. The following section details the key techniques employed by lipid scientists to characterize these properties, providing both the "how" and the "why" behind these experimental choices.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Principle: Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When a lipid sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a detectable signal.

Application for DLPC: DSC is the primary method for determining the main phase transition temperature (Tm) and the enthalpy of this transition (ΔH). For DLPC, a DSC thermogram would show an endothermic peak at approximately -1°C, corresponding to the gel-to-liquid crystalline phase transition. The shape and width of this peak also provide information about the cooperativity of the transition.

Experimental Protocol: Determination of Tm of DLPC Liposomes

-

Liposome Preparation:

-

Dissolve a known quantity of DLPC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with a desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation above the Tm of the lipid. This process forms multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion, respectively.

-

-

DSC Analysis:

-

Accurately weigh a sample of the liposome suspension into a DSC pan.

-

Use the same buffer as a reference in a separate pan.

-

Place both pans in the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm (e.g., -20°C).

-

Scan the temperature at a controlled rate (e.g., 1-5°C/min) through the phase transition region up to a temperature well above the Tm (e.g., 20°C).

-

The temperature at the peak of the endothermic transition is taken as the Tm. The area under the peak is proportional to the enthalpy of the transition (ΔH).

-

}

Workflow for Determining DLPC's Phase Transition Temperature using DSC.

Dynamic Light Scattering (DLS): Sizing and Aggregation Behavior

Principle: Dynamic Light Scattering, also known as Photon Correlation Spectroscopy, measures the fluctuations in the intensity of scattered light from particles in suspension. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing the correlation of these fluctuations over time, the hydrodynamic diameter of the particles can be determined.

Application for DLPC: DLS is an indispensable tool for characterizing the size and size distribution of DLPC liposomes. It is also used to monitor the stability of liposome formulations over time, detecting any aggregation or changes in particle size. Furthermore, DLS can be employed to determine the critical micelle concentration (CMC) by observing the change in scattering intensity as a function of lipid concentration. Below the CMC, only small, individual lipid molecules are present, resulting in low scattering intensity. Above the CMC, the formation of larger micelles leads to a significant increase in scattering intensity.

Experimental Protocol: Determination of DLPC Liposome Size

-

Sample Preparation:

-

Prepare DLPC liposomes as described in the DSC protocol.

-

Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects. The optimal concentration will depend on the DLS instrument.

-

-

DLS Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement, collecting data for a sufficient duration to ensure good statistics.

-

The instrument's software will analyze the correlation function to provide the average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.

-

}

Workflow for Characterizing DLPC Liposome Size using DLS.

Langmuir-Blodgett Trough: Unveiling Monolayer Properties

Principle: A Langmuir-Blodgett (LB) trough is a specialized apparatus used to form and characterize monomolecular films (monolayers) at an air-water interface. A solution of the amphiphilic molecule is spread on the surface of an aqueous subphase. Movable barriers compress the monolayer, and a sensitive balance measures the resulting change in surface pressure (the reduction in the surface tension of the pure subphase).

Application for DLPC: The LB trough is the primary instrument for determining the area per molecule of DLPC as a function of surface pressure. The resulting pressure-area isotherm provides a wealth of information about the phase behavior of the DLPC monolayer, including the identification of different phase transitions (e.g., from a gas-like to a liquid-expanded to a liquid-condensed phase) and the compressibility of the monolayer.

Experimental Protocol: Generating a Pressure-Area Isotherm for DLPC

-

Trough Preparation:

-

Thoroughly clean the LB trough and barriers to ensure a pristine air-water interface.

-

Fill the trough with a high-purity aqueous subphase (e.g., ultrapure water or a buffer).

-

-

Monolayer Formation:

-

Prepare a dilute solution of DLPC in a volatile, water-immiscible organic solvent (e.g., chloroform).

-

Using a microsyringe, carefully deposit a known volume of the DLPC solution onto the subphase surface.

-

Allow sufficient time for the solvent to evaporate completely, leaving a monolayer of DLPC molecules at the interface.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant, slow rate using the movable barriers.

-

Simultaneously, record the surface pressure as a function of the area of the monolayer.

-

The data is plotted as surface pressure (mN/m) versus the mean molecular area (Ų/molecule).

-

}

Workflow for Determining the Area per Molecule of DLPC.

Concluding Remarks: DLPC as a Versatile Tool in Lipid Science

This technical guide has provided a comprehensive overview of the core physical characteristics of 1,2-dilauroyl-sn-glycero-3-phosphocholine. Its low phase transition temperature, propensity to form thin, fluid bilayers, and its self-assembling properties make it a valuable asset in the toolkit of researchers and drug development professionals. A thorough understanding of its physical behavior, grounded in robust experimental methodologies, is the key to unlocking its full potential in designing innovative lipid-based systems with tailored properties. As the field of nanomedicine and membrane biophysics continues to evolve, the unique characteristics of lipids like DLPC will undoubtedly play a central role in driving future discoveries and advancements.

References

- Crane, J. M., & Tamm, L. K. (2004). Role of cholesterol in the formation and nature of lipid rafts in planar and vesicular model membranes. Biophysical journal, 86(5), 2965–2979.

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

- Petruzielo, R. S., Heberle, F. A., Drazba, P., Katsaras, J., & Feigenson, G. W. (2013). Phase behavior and domain size in sphingomyelin-containing lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(5), 1302–1313.

- Marsh, D. (2010). CRC handbook of lipid bilayers. CRC press.

-

PubChem. (n.d.). 1,2-Dilauroyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

- Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of lipid bilayers. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1469(3), 159–195.

-

Wikipedia. (2023). Critical micelle concentration. Retrieved from [Link]

Sources

- 1. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Introduction: The Critical Role of Solvent Selection in DLPC Applications

An In-Depth Technical Guide to the Solubility of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) in Organic Solvents

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phospholipid featuring two lauric acid (12:0) saturated fatty acid chains.[1][2] Its defined structure and amphiphilic nature—possessing a polar phosphocholine headgroup and nonpolar acyl tails—make it an invaluable tool in biophysical research and pharmaceutical development.[3] DLPC is frequently used to form model membranes, micelles, and liposomes for studying membrane properties and, critically, as an excipient in advanced drug delivery systems.[2][4][5][6]

The success of these applications hinges on a fundamental property: the solubility of DLPC in organic solvents. The ability to fully dissolve and control the state of DLPC is the first and most critical step in workflows such as the thin-film hydration method for liposome production, the formulation of lipid nanoparticles (LNPs), and analytical characterization.[7][8] An incomplete understanding of its solubility behavior can lead to inconsistent results, failed formulations, and loss of valuable research time.

This guide provides a comprehensive overview of DLPC solubility, moving from the foundational physicochemical principles to quantitative data, practical experimental protocols, and application-specific solvent choices. It is designed to equip researchers, scientists, and drug development professionals with the expertise to make informed, effective decisions in their work.

Pillar 1: The Theoretical Framework of DLPC Solubility

The solubility of any substance is governed by thermodynamics, specifically the Gibbs free energy change (ΔG) of dissolution. A negative ΔG, indicating a spontaneous process, is achieved by balancing enthalpy (ΔH) and entropy (ΔS) contributions (ΔG = ΔH - TΔS).[9][10] For a phospholipid like DLPC, this balance is dictated by its molecular structure and its interactions with the solvent.

The "Like Dissolves Like" Principle for Amphiphiles

The adage "like dissolves like" is a useful starting point, signifying that substances with similar polarities are mutually soluble.[11] However, DLPC's amphiphilicity presents a unique challenge. Its hydrophilic head is best solvated by polar solvents, while its hydrophobic tails are best solvated by nonpolar solvents.[3][12][13]

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents effectively interact with the charged phosphocholine headgroup through hydrogen bonding and dipole-dipole interactions. While they can solubilize DLPC, their polarity is often insufficient to fully accommodate the long, nonpolar lauroyl chains, especially at high concentrations.

-

Nonpolar Solvents (e.g., Chloroform, Hexane): These solvents readily solvate the hydrocarbon tails via van der Waals forces. However, they are poor solvents for the highly polar headgroup, which can lead to incomplete dissolution or the formation of reverse micelles.[14]

-

Solvent Mixtures (e.g., Chloroform/Methanol): The power of solvent mixtures lies in their ability to satisfy both parts of the amphiphilic molecule simultaneously. A common mixture, such as chloroform:methanol (2:1 v/v), provides a nonpolar environment (chloroform) for the tails and a polar one (methanol) for the headgroup, resulting in excellent and complete solubilization.[15][16] The addition of a small amount of methanol can significantly improve the solubility of phospholipids in chloroform.[17]

The relationship between DLPC's structure and solvent polarity is the primary determinant of its solubility.

Caption: Interaction diagram of DLPC's molecular components with different solvent types.

Pillar 2: Quantitative and Qualitative Solubility Data

While precise solubility values can vary with experimental conditions (e.g., temperature, purity), the following table summarizes known quantitative data and qualitative observations for DLPC in common organic solvents.

| Solvent | Polarity (Relative) | Quantitative Solubility | Qualitative Description | Key Application Insights & References |

| Ethanol | Polar | ~25 mg/mL | Soluble | A good choice for stock solutions, especially when aqueous dilution is intended. Safer than chlorinated solvents.[1][2] |

| Methanol | Polar | High (expected) | Freely Soluble | Often used in mixtures with chloroform to enhance phospholipid solubility. Excellent for solvating the polar headgroup.[15][18] |

| Chloroform | Nonpolar | High (especially with MeOH) | Freely Soluble | A standard solvent for dissolving lipids for thin-film preparation. May require co-solvents for acidic or saturated lipids.[15][17] |

| Chloroform:Methanol (2:1, v/v) | Mixed | Very High (expected) | Freely Soluble | The "gold standard" for complete and efficient dissolution of most phospholipids, including DLPC.[15][16] |

| Dichloromethane (DCM) | Nonpolar | Moderate to High | Soluble | A less toxic alternative to chloroform for some applications, though may be a slightly weaker solvent for the headgroup. |

| Hexane | Very Nonpolar | Low | Poorly Soluble | Primarily used for extracting non-polar neutral lipids; generally a poor solvent for phospholipids due to the polar headgroup.[15] |

| Acetone | Polar Aprotic | Very Low | Insoluble / Precipitant | Commonly used as an anti-solvent to precipitate phospholipids from other organic solutions during purification.[19][20] |

| Toluene | Nonpolar | Moderate | Soluble | Can be used as a solvent for phospholipids, but its high boiling point makes it difficult to remove under vacuum.[15] |

Pillar 3: Self-Validating Experimental Protocols

Determining solubility is a precise experimental process. The following protocols are designed with internal checks to ensure the generation of trustworthy and reproducible data.

Protocol 1: Equilibrium Shake-Flask Method for Saturation Solubility

This method determines the maximum amount of DLPC that can dissolve in a solvent at a given temperature, establishing the saturation point.

Causality: The core principle is to create a saturated solution in thermodynamic equilibrium with excess solid solute. This ensures the measured concentration is the true maximum solubility, not a kinetic artifact.

Methodology:

-

Preparation: Add an excess amount of solid DLPC (e.g., 50 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed glass vial. The excess is critical; undissolved solid must be visible.

-

Equilibration: Place the vial in an incubator shaker or on a rotator at a precisely controlled temperature (e.g., 25°C). Agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). The solubility value should plateau, showing no significant change between the later time points.[21]

-

-

Phase Separation: Allow the vial to sit undisturbed at the same temperature for 2-4 hours to let the excess solid settle. Alternatively, centrifuge the sample at the controlled temperature to pellet the undissolved DLPC. This step is crucial to avoid sampling solid particles.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Determine the concentration of DLPC in the sampled supernatant.

-

Gravimetric Method: Transfer the aliquot to a pre-weighed vial, evaporate the solvent completely under a stream of nitrogen or in a vacuum oven, and re-weigh the vial. The mass difference is the amount of dissolved DLPC.

-

Chromatographic Method (HPLC-CAD/ELSD): Dilute the aliquot appropriately and quantify the DLPC concentration against a standard curve using a suitable HPLC method. This is more sensitive and specific than the gravimetric method.[22]

-

-

Calculation: Express the solubility in mg/mL or mol/L.

Caption: Workflow for the Equilibrium Shake-Flask solubility determination method.

Protocol 2: Thin-Film Microscopy for Rapid Screening

This is a semi-quantitative method useful for quickly screening the relative solubility of DLPC in different solvents.

Causality: This method is based on the principle that if the concentration of DLPC in the initial solution exceeds its solubility limit, crystals will form as the solvent evaporates. The lowest concentration at which no crystals are observed provides an estimate of the saturation solubility.[22]

Methodology:

-

Stock Solutions: Prepare a series of DLPC solutions in the test solvent at varying concentrations (e.g., 1, 5, 10, 20, 30 mg/mL).

-

Film Casting: Place a small, known volume (e.g., 10 µL) of each solution onto a clean glass microscope slide.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a desiccator or under a gentle stream of nitrogen.

-

Microscopic Observation: Examine each dried film under a light microscope (polarized light can be particularly effective).

-

Endpoint Determination: Identify the highest concentration at which a uniform, clear film is formed without any visible crystalline structures. This concentration is an approximation of the solubility limit. The presence of crystals indicates that the concentration exceeded the solubility.

Factors Influencing Experimental Outcomes

Achieving accurate and reproducible solubility data requires controlling several variables.

Caption: Key experimental factors that influence measured DLPC solubility.

-

Temperature: The dissolution of solids is typically an endothermic process, meaning solubility increases with temperature.[23][24] All solubility measurements must be reported at a specified, constant temperature.

-

Water Content: Trace amounts of water can drastically alter the polarity of an organic solvent, potentially increasing solubility by solvating the headgroup or decreasing it by promoting aggregation. Using anhydrous solvents is recommended for fundamental studies.

-

Lipid Purity: The presence of impurities (e.g., lyso-PC, free fatty acids) can disrupt the crystal lattice of solid DLPC, leading to an artificially inflated apparent solubility. Always use high-purity DLPC (≥98%).[1]

-

Critical Micelle Concentration (CMC): While more pronounced in water, phospholipids can form aggregates or reverse micelles in organic solvents above a certain concentration (the CMC).[25][26] This can sometimes lead to an overestimation of the true monomeric solubility, as the analytical method may measure both dissolved monomers and micelles.

Safety, Handling, and Storage

Working with DLPC and organic solvents requires adherence to standard laboratory safety protocols.

-

DLPC Handling: DLPC is typically supplied as a crystalline solid or powder and should be handled in a way that avoids generating dust.[1] It is considered hazardous until thoroughly investigated.

-

Solvent Safety: Most organic solvents are flammable and volatile.[27][28] All handling, pouring, and solvent evaporation steps should be performed inside a certified chemical fume hood.[29] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves (e.g., nitrile or neoprene).[27][30]

-

Storage: Store solid DLPC in a sealed container at -20°C to ensure long-term stability (≥4 years).[1] Stock solutions of DLPC in organic solvents should also be stored at -20°C, preferably under an inert gas like argon or nitrogen to prevent oxidation, and tightly sealed to prevent solvent evaporation.[17]

Conclusion

The solubility of DLPC is not a simple, single value but a complex interplay between its amphiphilic structure, the polarity of the chosen solvent, and the experimental conditions. For complete and efficient dissolution, a mixed-polarity solvent system like chloroform:methanol is often the most effective choice. However, for specific applications, other solvents like ethanol offer a balance of good solubility and lower toxicity. By understanding the theoretical principles, employing robust experimental protocols, and controlling for key variables, researchers can confidently select and utilize the optimal solvent system, ensuring the success and reproducibility of their DLPC-based formulations and experiments.

References

- National Center for Biotechnology Information. (n.d.). Phospholipids at the Interface: Current Trends and Challenges. PubMed Central.

- Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube.

- AQA A-Level Biology. (n.d.). Factors that affect the permeability of the cell surface membrane.

- ResearchGate. (2016, November 7). How to measure solubility of drug in lipids?

- Cayman Chemical Company. (2022, November 14). 1,2-Dilauroyl-sn-glycero-3-PC - PRODUCT INFORMATION.

- GSC Online Press. (2024, August 8). Exploring lipids: A comprehensive review on their utilization in the formulation of liposomes, phytosomes, and ethosomes for advanced drug delivery systems.

- PubMed. (n.d.). Organic solvents induce interdigitated gel structures in multilamellar vesicles of dipalmitoylphosphatidylcholine.

- GSC Online Press. (2024, August 8). Exploring lipids: A comprehensive review on their utilization in the formulation of liposomes, phytosomes, and ethosomes for advanced drug delivery systems.

- ResearchGate. (2017, May 23). Which one will be a better solvent for phospholipids? Chloroform, hexane, methanol or any other?

- Study Mind. (n.d.). Factors Affecting Cell Membrane Structure (A-level Biology).

- Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform?

- Cayman Chemical. (n.d.). 1,2-Dilauroyl-sn-glycero-3-PC.

- Microbe Notes. (2023, April 8). Phospholipid Bilayer- Structure, Types, Properties, Functions.

- ResearchGate. (2022, January 25). What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec?

- (n.d.). Safe Work Instructions for Working With Solvents.

- DOI. (2024, April 15). Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K.

- (n.d.). ANALYSIS OF LIPIDS.

- National Institutes of Health. (n.d.). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients.

- SciSpace. (n.d.). Effect of solvent composition on the critical micelle concentration of sodium deoxycholate in ethanol-water mixed solvent media.

- MedchemExpress.com. (n.d.). 1,2-DLPC (Synonyms: 1,2-Dilauroyl-sn-glycero-3-phosphocholine).

- Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.

- UPEI. (n.d.). Standard Operating Procedures for Working with Organic Solvents.

- Google Patents. (n.d.). US4714571A - Process for purification of phospholipids.

- Chem-Impex. (n.d.). 1,2-Dilauroyl-sn-glycero-3-phosphocholine (synthetic).

- (n.d.). Precautions for Handling Organic Solvent.

- PubMed. (n.d.). Critical Micelle Concentrations of Nonionic Surfactants in Organic Solvents: Approximate Prediction with UNIFAC.

- Florida State University Environmental Health and Safety. (n.d.). Organic Solvents.

- Wikipedia. (n.d.). Critical micelle concentration.

- Vertec BioSolvents. (2021, December 3). Working Safely with Solvents: A Guide.

- PubMed. (2013, March 12). Evidence for a critical micelle concentration of surfactants in hydrocarbon solvents.

- Quora. (2021, May 25). If a lipid is dissolved in an organic solvent, does the solvent get infused into the lipid particles? Why or why not?

- PubMed Central. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.

- Khan Academy. (n.d.). Solubility of organic compounds.

- PubMed Central. (2023, May 18). Lipid Nanocarrier-Based Drug Delivery Systems: Therapeutic Advances in the Treatment of Lung Cancer.

- ResearchGate. (n.d.). Decapeptide Modified Doxorubicin Loaded Solid Lipid Nanoparticles as Targeted Drug Delivery System against Prostate Cancer.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid Nanocarrier-Based Drug Delivery Systems: Therapeutic Advances in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. microbenotes.com [microbenotes.com]

- 13. ANALYSIS OF LIPIDS [people.umass.edu]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. avantiresearch.com [avantiresearch.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. US4714571A - Process for purification of phospholipids - Google Patents [patents.google.com]

- 21. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. myedspace.co.uk [myedspace.co.uk]

- 24. studymind.co.uk [studymind.co.uk]

- 25. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 26. Evidence for a critical micelle concentration of surfactants in hydrocarbon solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. safety.fsu.edu [safety.fsu.edu]

- 28. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]

- 29. files.upei.ca [files.upei.ca]

- 30. cdn.dal.ca [cdn.dal.ca]

A Technical Guide to the Spontaneous Formation and Characterization of DLPC Vesicles

<_ _ I am a Senior Application Scientist, and this guide is intended for researchers, scientists, and drug development professionals. Therefore, I will provide a comprehensive, in-depth technical guide on the spontaneous formation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) vesicles in an aqueous solution. This guide will delve into the core principles, methodologies, and characterization techniques essential for leveraging DLPC vesicles in research and development.

This guide provides an in-depth exploration of the spontaneous formation of vesicles from 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in aqueous solutions. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to harness these model membrane systems effectively.

Introduction: The Significance of DLPC Vesicles

DLPC is a phospholipid frequently utilized in biophysical research and drug development to create model membranes like liposomes and supported lipid bilayers.[1] These systems serve as simplified mimics of biological cell membranes, enabling the investigation of various phenomena such as lipid-protein interactions, membrane fusion, and drug-membrane permeability.[1] The spontaneous self-assembly of DLPC molecules into vesicles in an aqueous environment is a cornerstone of its utility. This process is governed by the amphipathic nature of the lipid, where the hydrophilic head group orients towards the aqueous phase and the hydrophobic tails sequester themselves, leading to the formation of a bilayer structure.

Physicochemical Properties of DLPC

A thorough understanding of DLPC's physical properties is critical for designing and interpreting experiments. These properties dictate the behavior of DLPC in an aqueous solution and the characteristics of the resulting vesicles.

| Property | Value | Significance |

| Phase Transition Temperature (Tm) | -2 °C | DLPC is in a fluid (liquid-crystalline) phase at common experimental temperatures (e.g., room temperature), which is often desirable for mimicking biological membranes.[2] |

| Bilayer Thickness | Thinner than many other common phospholipids (e.g., DMPC, DPPC) | This characteristic makes DLPC an excellent model for studying the influence of membrane thickness on protein function and drug partitioning.[3][4] |

The Mechanism of Spontaneous Vesicle Formation

The formation of vesicles from DLPC in an aqueous solution is a thermodynamically driven process of self-assembly. When a lipid droplet of DLPC is introduced into water, the individual lipid molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water molecules. This process can be conceptualized in the following stages:

-

Micelle Formation : Initially, at low concentrations, DLPC molecules may form micelles, which are spherical structures with the hydrophobic tails oriented inwards.

-

Bilayer Formation : As the concentration increases, the lipids begin to form lamellar structures, or bilayers, which are more energetically favorable for accommodating the cylindrical shape of the DLPC molecule.

-

Vesicle Closure : These bilayer sheets are not stable at their edges, where the hydrophobic core is exposed to water. To eliminate these exposed edges, the bilayer curves and closes upon itself, forming a spherical vesicle that encapsulates a small volume of the aqueous solution.[5][6][7]

The size of the initial lipid droplet can influence the final morphology, with larger droplets being more likely to form vesicles.[5][6][7][8]

Methodologies for Preparing DLPC Vesicles

While DLPC vesicles can form spontaneously, several well-established laboratory techniques are employed to control the size, lamellarity (number of bilayers), and homogeneity of the vesicle population.

Thin-Film Hydration

This is a foundational method for producing multilamellar vesicles (MLVs), which can then be processed further to generate unilamellar vesicles.[9]

Experimental Protocol:

-

Lipid Film Formation : Dissolve a known quantity of DLPC powder in an organic solvent (e.g., chloroform) in a round-bottom flask.

-

Solvent Evaporation : Remove the solvent under a stream of inert gas (e.g., nitrogen or argon), followed by placing the flask under a high vacuum for at least 1-2 hours to ensure complete removal of the solvent.[10] This leaves a thin lipid film on the inner surface of the flask.

-

Hydration : Add an aqueous buffer to the flask and agitate it. The lipid film will swell and detach from the glass, forming a milky suspension of MLVs.[1][9]

Extrusion

Extrusion is a widely used technique to produce large unilamellar vesicles (LUVs) with a defined and relatively uniform size distribution.[1][11][12]

Experimental Protocol:

-

Prepare MLVs : Start with a suspension of MLVs prepared by the thin-film hydration method.

-

Extrusion Process : Load the MLV suspension into a gas-tight syringe and pass it repeatedly (typically 10-20 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[10][13] This process should be performed above the phase transition temperature of the lipid.[12]

-

Collection : The resulting solution will contain LUVs with a diameter close to the pore size of the membrane used.[10]

Sonication

Sonication is a common method for producing small unilamellar vesicles (SUVs).[3][14][15][16][17]

Experimental Protocol:

-

Lipid Hydration : Hydrate a dried lipid film with a buffer to form an MLV suspension.[3]

-

Sonication : Immerse the probe of a sonicator into the suspension or place the vial in a bath sonicator. Apply ultrasonic energy in pulses to prevent overheating.[3][14]

-

Centrifugation : After sonication, centrifuge the sample at high speed to pellet any titanium particles shed from the sonicator tip and larger lipid aggregates.[3]

-

Supernatant Collection : The supernatant will contain the SUVs.[3]

Freeze-Thaw Cycles

Repetitive freeze-thaw cycles can be used to increase the encapsulation efficiency of MLVs and to produce unilamellar vesicles.[18][19][20][21]

Experimental Protocol:

-

Prepare MLVs : Begin with a suspension of MLVs.

-

Freeze-Thaw : Subject the MLV suspension to multiple cycles of freezing (e.g., in liquid nitrogen) and thawing (e.g., in a warm water bath).[18][19][20] This process can lead to the formation of unilamellar vesicles.[18][19]

Characterization of DLPC Vesicles

Once prepared, it is crucial to characterize the vesicle population to ensure they meet the desired specifications for the intended application.

Size and Size Distribution

Dynamic Light Scattering (DLS) : DLS is a primary technique for measuring the size distribution of vesicles in a suspension.[22][23][24][25][26] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[22] Smaller particles move more rapidly, leading to faster fluctuations in the scattered light.[22]

Morphology and Lamellarity

Cryogenic Transmission Electron Microscopy (Cryo-TEM) : Cryo-TEM is a powerful technique for visualizing the morphology of vesicles in their near-native state.[27][28][29][30][31] The sample is rapidly frozen in liquid ethane, which vitrifies the water and preserves the vesicle structure.[28][30] This allows for direct observation of the vesicle's shape, size, and lamellarity.[29][30]

Applications in Research and Drug Development

DLPC vesicles are invaluable tools in a variety of scientific disciplines.

-

Model Membranes : They provide a simplified and controllable system to study the structure and function of cell membranes.[1]

-

Drug Delivery : As liposomes, DLPC vesicles can encapsulate therapeutic agents, offering a means for targeted drug delivery.[1] The physical properties of the DLPC bilayer can influence drug encapsulation efficiency and release kinetics.[1]

-

Biophysical Studies : They are used to investigate the interactions between lipids and proteins, peptides, and other molecules.[1]

Conclusion

The spontaneous formation of DLPC vesicles in aqueous solutions is a fundamental process that underpins their widespread use in science and technology. By understanding the physicochemical principles governing their formation and mastering the techniques for their preparation and characterization, researchers can effectively utilize these versatile nanostructures for a broad range of applications, from fundamental biophysical research to the development of advanced drug delivery systems.

References

-

Fields, D. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Retrieved from [Link]

-

(n.d.). Detection and Characterization of Extracellular Vesicles by Transmission and Cryo-Transmission Electron Microscopy. Springer Nature Experiments. Retrieved from [Link]

-

(n.d.). Characterization of dermal papilla cell extracellular vesicles.... ResearchGate. Retrieved from [Link]

-

(n.d.). Liposome Characterization by Dynamic Light Scattering. Waters | Wyatt Technology. Retrieved from [Link]

-

(n.d.). Application of Cryo-Electron Microscopy for Visualization of the Membrane-Associated Vesicles. Oxford Academic. Retrieved from [Link]

-

(n.d.). Extracellular vesicle fusion visualized by cryo-electron microscopy. PMC - NIH. Retrieved from [Link]

-

(n.d.). Dynamics of Vesicle Formation from Lipid Droplet: Mechanism and Controllability. ResearchGate. Retrieved from [Link]

-

(n.d.). Cryo-electron microscopy of extracellular vesicles in fresh plasma. PMC - NIH. Retrieved from [Link]

-

(n.d.). Characterization of liposomes. (A) Dynamic light scattering (DLS) of.... ResearchGate. Retrieved from [Link]

-

(2023, December 12). Single extracellular vesicle imaging and computational analysis identifies inherent architectural heterogeneity. bioRxiv. Retrieved from [Link]

-

(n.d.). The measured and calculated transition temperatures for DLPC ( ),.... ResearchGate. Retrieved from [Link]

-

(n.d.). Summary of Methods to Prepare Lipid Vesicles. Retrieved from [Link]

-

(n.d.). Physical stability of different liposome compositions obtained by extrusion method. PubMed. Retrieved from [Link]

-

(n.d.). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles. PubMed Central. Retrieved from [Link]

-

(n.d.). Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study. PMC - NIH. Retrieved from [Link]

-

(2008, November 18). Dynamics of Vesicle Formation from Lipid Droplet: Mechanism and Controllability. arXiv. Retrieved from [Link]

-

(n.d.). Dynamics of Vesicle Formation from Lipid Droplet: Mechanism and Controllability. ResearchGate. Retrieved from [Link]

-

(n.d.). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. PMC - NIH. Retrieved from [Link]

-

(2009, March 5). Dynamics of vesicle formation from lipid droplets: Mechanism and controllability. The Journal of Chemical Physics | AIP Publishing. Retrieved from [Link]

-

(2021, November 3). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. ACS Publications. Retrieved from [Link]

-

(2020, April 13). General preparation of liposomes using probe-tip sonication. Protocols.io. Retrieved from [Link]

-

(n.d.). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear. Retrieved from [Link]

-

(n.d.). Study and formation of vesicle systems with low polydispersity index by ultrasound method. Retrieved from [Link]

-

(2019, April 12). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. Langmuir - ACS Publications. Retrieved from [Link]

-

(2013, July 2). Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group. Retrieved from [Link]

-

(n.d.). Analytical characterization of plasma membrane-derived vesicles produced via osmotic and chemical vesiculation. PMC - NIH. Retrieved from [Link]

-

(n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. ResearchGate. Retrieved from [Link]

-

(n.d.). Size-dependent ultrafast structural dynamics inside phospholipid vesicle bilayers measured with 2D IR vibrational echoes. NIH. Retrieved from [Link]

-

(n.d.). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear magnetic resonance. PubMed. Retrieved from [Link]

-

(n.d.). Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times. PMC - NIH. Retrieved from [Link]

-

(2023, April 14). Liposome's Structure and Extrusion: Introduction, Method, and Application. Retrieved from [Link]

-

(n.d.). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. PMC - NIH. Retrieved from [Link]

-

(n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Retrieved from [Link]

-

(n.d.). Formation of unilamellar vesicles by repetitive freeze-thaw cycles: Characterization by electron microscopy and 31P-nuclear magnetic resonance. ResearchGate. Retrieved from [Link]

-

(2022, August 10). Preparing Lipids for extrusion, from chloroform to aqueous buffer. Practical Biochemistry. Retrieved from [Link]

-

(n.d.). Extrusion Technique to Generate Liposomes of Defined Size. ResearchGate. Retrieved from [Link]

-

(n.d.). Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles. ProQuest. Retrieved from [Link]

-

(n.d.). A Guide to Your Desired Lipid-Asymmetric Vesicles. PMC - NIH. Retrieved from [Link]

-

(n.d.). Mempro™ Liposome Preparation by Freeze-thawing and Freeze-drying. Retrieved from [Link]

-

(n.d.). Mechanical Characterization of Vesicles and Cells: A Review. PMC - NIH. Retrieved from [Link]

-

(n.d.). Techniques for Extracellular Vesicle Analysis: a Comparison Study. Izon Science. Retrieved from [Link]

-

(n.d.). Analysis and Characterization of the Extracellular Vesicles Released in Non-Cancer Diseases Using Matrix-Assisted Laser Desorption Ionization/Mass Spectrometry. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. [0811.2831] Dynamics of Vesicle Formation from Lipid Droplet: Mechanism and Controllability [arxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanical Characterization of Vesicles and Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 11. sterlitech.com [sterlitech.com]

- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mse.iastate.edu [mse.iastate.edu]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drorlist.com [drorlist.com]

- 19. Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. news-medical.net [news-medical.net]

- 23. wyatt.com [wyatt.com]

- 24. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 25. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Detection and Characterization of Extracellular Vesicles by Transmission and Cryo-Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Extracellular vesicle fusion visualized by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cryo-electron microscopy of extracellular vesicles in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid characterized by its two 12-carbon acyl chains. Its distinct physicochemical properties, particularly its low phase transition temperature and propensity to form thin, fluid lipid bilayers, establish it as a critical component in various biophysical and pharmaceutical applications. DLPC is extensively utilized in the formation of model membranes, such as liposomes and supported lipid bilayers, which serve as simplified systems for mimicking biological cell membranes.[1] These models are instrumental in elucidating fundamental cellular processes, including lipid-protein interactions, membrane fusion, and the permeability of drugs across membranes. In the realm of drug delivery, DLPC's ability to modulate the properties of lipid-based nanocarriers is of paramount importance.[2][3] This guide provides a comprehensive overview of the molecular structure, biophysical characteristics, and key applications of DLPC, with a focus on its utility in drug formulation and membrane protein studies.

Molecular Structure and Physicochemical Properties

DLPC, with the chemical formula C32H64NO8P, is a phosphatidylcholine molecule where the sn-1 and sn-2 positions of the glycerol backbone are esterified with lauric acid, a 12-carbon saturated fatty acid.[4][5] The sn-3 position is attached to a phosphocholine headgroup.[4] This amphiphilic structure, comprising a hydrophilic headgroup and two hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.

Caption: Molecular structure of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC).

Key physicochemical properties of DLPC are summarized in the table below.

| Property | Value | Significance |

| Molecular Weight | 621.8 g/mol [4] | Essential for molar concentration calculations in experimental setups. |

| Phase Transition Temperature (Tm) | -2 °C[3][6] | Below physiological temperature, ensuring a fluid and dynamic lipid bilayer. This property is crucial for creating "leaky" liposomes for controlled drug release.[3] |

| Bilayer Thickness | ~3.0 to 4.7 nm[7] | Forms thinner lipid bilayers compared to longer-chain phospholipids, influencing membrane protein interactions and cholesterol localization.[3][8] |

| Critical Micelle Concentration (CMC) | ~0.91 mM in water[9] | The concentration above which DLPC monomers self-assemble into micelles.[10][11] |

The low phase transition temperature of DLPC is a direct consequence of its relatively short 12-carbon acyl chains. At physiological temperatures, DLPC exists in a liquid-disordered phase, which imparts high fluidity and permeability to the lipid membranes it forms.[3] This is in contrast to longer-chain phospholipids like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), which have higher transition temperatures and form more rigid bilayers.[3]

Synthesis and Characterization

The synthesis of DLPC typically involves the acylation of sn-glycero-3-phosphocholine with lauroyl chloride. A common synthetic route starts with the oxidation of 1,2-dioleoyl-sn-glycerol to an aldehyde, followed by reduction with a radiolabeled agent if needed, and subsequent conversion to the phosphocholine derivative.[12] Another approach involves the direct acylation of sn-glycero-3-phosphocholine with the desired fatty acid residues.[13]

The characterization of DLPC and liposomes formulated with it is critical to ensure batch-to-batch reproducibility and to understand their performance.[14]

Key Characterization Techniques:

-